Product packaging for Levonantradol Hydrochloride(Cat. No.:CAS No. 70222-86-5)

Levonantradol Hydrochloride

Cat. No.: B1675166
CAS No.: 70222-86-5
M. Wt: 474.0 g/mol
InChI Key: NSOGAHPJIFTUHV-YINRMENDSA-N
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Description

Historical Context of Synthetic Cannabinoid Development

The scientific journey into synthetic cannabinoids began as an extension of research into the cannabis plant's active compounds. Following the first total synthesis of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) in the 1960s, researchers began creating synthetic analogues to better understand its mechanisms of action. europa.eusmithsonianmag.com This initial phase was driven by a need for compounds that could overcome the low potency, poor solubility, and lack of biological selectivity associated with natural cannabinoids like THC. nih.gov

A pivotal moment in cannabinoid science was the identification and cloning of the CB1 and CB2 cannabinoid receptors in the late 1980s and early 1990s. europa.eusmithsonianmag.com This discovery confirmed that the body has a dedicated endocannabinoid system and spurred the development of a wide variety of synthetic molecules designed to bind to these receptors. europa.eu Pharmaceutical companies and academic researchers created several families of synthetic cannabinoids, often named after their creators (e.g., JWH compounds for John W. Huffman, CP compounds for Pfizer). wikipedia.org These compounds, including early examples like CP-47,497, were instrumental as research tools. europa.euwikipedia.org They were designed to be more potent and selective than THC, allowing scientists to probe the functions of the endocannabinoid system and explore its therapeutic potential. wikipedia.orgresearchgate.net This era of research laid the groundwork for understanding the physiological roles of cannabinoid receptors and led to the development of potent research agents like Levonantradol (B1675165). nih.govwikipedia.org

Table 1: Key Milestones in Synthetic Cannabinoid Development

Milestone Approximate Timeframe Significance Key Compounds/Discoveries
First Total Synthesis of Δ⁹-THC 1965 Enabled the creation of synthetic analogues for research. europa.eu Δ⁹-Tetrahydrocannabinol (THC)
Development of Early Analogues 1970s-1980s Pfizer developed non-classical cannabinoids as potential analgesics. wikipedia.org Nabilone (B1677615), a synthetic THC analog, was used as an antiemetic. wikipedia.org CP-47,497 wikipedia.org, Nabilone europa.euwikipedia.org
Development of Levonantradol 1980s Pfizer developed Levonantradol, a potent synthetic analog of dronabinol, for research into antiemetic and analgesic effects. wikipedia.org Levonantradol (CP 50,556-1) wikipedia.org
Discovery of Cannabinoid Receptors 1988-1993 Identification of CB1 and CB2 receptors provided a clear target for drug action and development. europa.eusmithsonianmag.com CB1 Receptor, CB2 Receptor

Levonantradol Hydrochloride as a Research Tool in Cannabinoid Science

Developed by Pfizer in the 1980s, this compound (CP 50,556-1) is a synthetic cannabinoid analog of dronabinol. wikipedia.org It was synthesized as a potent research tool to investigate the therapeutic potential of cannabinoids, particularly for their antiemetic and analgesic properties. wikipedia.orgnih.gov Levonantradol is a non-selective cannabinoid receptor agonist, meaning it activates both CB1 and CB2 receptors. ontosight.ai This dual action was valuable for studying the broad effects mediated by the endocannabinoid system. ontosight.ai

Levonantradol's significance as a research tool is highlighted by its potency, which is approximately 30 times greater than that of THC. wikipedia.org This high potency made it an effective agent in experimental models. nih.gov Pharmacological studies using Levonantradol provided crucial evidence for the existence of cannabinoid receptors in the brain before they were cloned. nih.gov Research on neuroblastoma cells showed that Levonantradol, along with THC, inhibited the activity of the enzyme adenylyl cyclase, a key step in cellular signaling. nih.gov This effect was stereoselective and was not blocked by antagonists for other receptor systems, pointing toward a specific cannabinoid-mediated pathway. nih.gov

Furthermore, early clinical investigations used Levonantradol to explore its potential in managing chemotherapy-induced nausea and vomiting. nih.govcancer.org.au While it is not currently a frontline medicine, these studies were important for demonstrating the therapeutic utility of activating cannabinoid receptors. wikipedia.orgnih.gov Research also confirmed that Levonantradol's analgesic actions are not mediated through the opiate receptor, suggesting that cannabinoids influence pain through distinct pathways. nih.gov Its use in preclinical models showed it did not interfere with the efficacy of chemotherapy agents like cyclophosphamide, supporting its potential use in conjunction with cancer treatments. nih.gov

Table 2: this compound Research Findings

Research Area Finding Significance
Receptor Binding & Activity Full, non-selective agonist for CB1 and CB2 receptors. ontosight.ai Activates both central nervous system and immune-related cannabinoid pathways, making it a broad-spectrum research tool. ontosight.ai
Potency Approximately 30 times more potent than Δ⁹-THC. wikipedia.org Allows for the study of cannabinoid effects at much lower concentrations, providing a powerful experimental compound. nih.gov
Cellular Mechanism Inhibits the activity of the adenylyl cyclase enzyme in neuroblastoma cells. nih.gov Provided early pharmacological evidence for a G-protein coupled cannabinoid receptor system in the brain. nih.gov
Analgesic Pathway Produces analgesia that is not blocked by opiate antagonists like naloxone. nih.gov Demonstrated that cannabinoids act on pain pathways distinct from the opioid system. nih.gov
Preclinical Therapeutic Studies Exhibited potent antiemetic effects in patients undergoing chemotherapy. nih.govcancer.org.au Supported the therapeutic concept of using cannabinoid agonists for managing treatment-related side effects. nih.govnih.gov

Current Research Landscape and Unexplored Avenues for this compound

While newer, more selective synthetic cannabinoids have been developed, this compound remains a valuable compound in cannabinoid research. wikipedia.org It continues to be used in studies exploring the therapeutic applications of cannabinoids due to its well-characterized potency and receptor activity profile. wikipedia.org Its established history as a research chemical provides a reliable benchmark for comparing the activity of novel synthetic compounds. acs.org

The future research potential for Levonantradol lies in several unexplored avenues. Its unique phenanthridine (B189435) chemical structure, which differs from many classical and indole-based synthetic cannabinoids, could serve as a template for designing new analogues. nih.gov These new compounds could be engineered to have improved selectivity for CB1 or CB2 receptors or to have biased signaling properties, potentially separating therapeutic effects from psychoactive side effects.

Further investigation is also needed to fully understand its interaction with other biological targets. The observed structural similarity between Levonantradol and prostaglandins (B1171923) suggests a potential interplay that has not been fully elucidated. nih.gov Deeper research into this connection could reveal novel mechanisms for pain and inflammation control. Moreover, its effects in models of neuroinflammatory diseases, where both CB1 and CB2 receptors play complex roles, warrant more detailed study. nih.gov Such research could clarify the specific contributions of different cannabinoid pathways in these conditions and guide the development of next-generation cannabinoid-based therapeutics. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36ClNO4 B1675166 Levonantradol Hydrochloride CAS No. 70222-86-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

70222-86-5

Molecular Formula

C27H36ClNO4

Molecular Weight

474.0 g/mol

IUPAC Name

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride

InChI

InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17-,18+,21-,23+,24-;/m1./s1

InChI Key

NSOGAHPJIFTUHV-YINRMENDSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O.Cl

Canonical SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl

Appearance

Solid powder

Other CAS No.

70222-86-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levonantradol hydrochloride;  Levonantradol HCl;  CP 50,556-1;  CP-50,556-1; UNII-V92884KHRI.

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of Levonantradol Hydrochloride

Cannabinoid Receptor Binding Profile

Levonantradol (B1675165) hydrochloride is a potent, non-selective full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) nih.gov. Its interaction with these receptors is characterized by high affinity and a demonstrated stereospecificity.

Affinity and Efficacy at CB1 Receptors

Levonantradol is recognized as a full agonist at the CB1 receptor nih.gov. Studies have indicated that levonantradol possesses a higher binding affinity and efficacy at the CB1 receptor compared to Δ⁹-tetrahydrocannabinol (THC), being approximately 30 times more potent nih.gov. This high efficacy translates to a robust activation of the receptor upon binding.

Non-selectivity and Full Agonism Characteristics

Levonantradol is established as a non-selective cannabinoid agonist, meaning it does not show a strong preference for binding to either CB1 or CB2 receptors over the other. It is also characterized as a full agonist, which means it is capable of eliciting a maximal response from the cannabinoid receptors upon binding nih.gov. This is in contrast to partial agonists, which produce a submaximal response even at saturating concentrations.

Comparative Receptor Binding Dynamics with Endocannabinoids and Other Synthetic Cannabinoids

In comparison to the endogenous cannabinoid anandamide (B1667382), which acts as a partial agonist, levonantradol demonstrates the characteristics of a full agonist nih.gov. Similarly, when compared to THC, a partial agonist, levonantradol exhibits significantly higher potency and efficacy nih.gov.

CompoundReceptor TypeAgonist TypePotency Relative to THC
Levonantradol CB1 & CB2Full Agonist~30x more potent
Anandamide CB1 & CB2Partial Agonist-
Δ⁹-THC CB1 & CB2Partial AgonistBaseline
WIN 55,212-2 CB1 & CB2Full Agonist-

Stereospecificity of Receptor Interaction

The interaction of nantradol (B1617991) with cannabinoid receptors is stereospecific. The levorotatory isomer, levonantradol, is the pharmacologically active form. In contrast, its dextrorotatory enantiomer, dextronantradol, is inactive, demonstrating a clear stereoselective requirement for receptor binding and activation. This stereospecificity is a crucial indicator that the effects of levonantradol are mediated by a specific receptor interaction rather than non-specific membrane effects.

G-Protein Coupled Receptor (GPCR) Signaling Transduction

The activation of CB1 and CB2 receptors by levonantradol initiates a cascade of intracellular signaling events, as these receptors are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) accumulation.

Upon binding of levonantradol, the cannabinoid receptor activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. Consequently, the intracellular levels of the second messenger cAMP are reduced. This mechanism has been demonstrated in neuroblastoma cells, where levonantradol was shown to decrease cAMP accumulation stimulated by prostanoids. The inhibition of adenylyl cyclase by levonantradol is noncompetitive with stimulating hormones, indicating that it acts directly on the G-protein or the enzyme itself.

Furthermore, research on desacetyl-levonantradol, a metabolite of levonantradol, has revealed biased agonism at different Gi protein subtypes. Desacetyl-levonantradol acts as an agonist for Gi1 and Gi2 but as an inverse agonist for Gi3. This suggests a nuanced and complex interaction with the G-protein signaling cascade, where different downstream effects can be initiated depending on the specific G-protein subtype involved.

The activation of cannabinoid receptors by agonists like levonantradol also leads to the stimulation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) cascade. This pathway is involved in regulating a variety of cellular processes such as gene expression, proliferation, and survival.

Signaling PathwayEffect of Levonantradol Activation
Adenylyl Cyclase Inhibition
cAMP Levels Decrease
MAPK/ERK Pathway Activation

Modulation of Adenylyl Cyclase Activity and Cyclic AMP Accumulation

Levonantradol hydrochloride is a potent modulator of adenylyl cyclase, a key enzyme in cellular signaling. As an agonist for both CB1 and CB2 cannabinoid receptors, which are coupled to inhibitory G-proteins (Gi/o), levonantradol effectively suppresses the activity of adenylyl cyclase. wikipedia.orgdruglibrary.org This inhibition leads to a reduction in the intracellular synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. wikipedia.orgnih.gov

The mechanism underlying this effect involves the activation of the Gi/o protein upon levonantradol binding to the cannabinoid receptor. The activated α-subunit of the Gi/o protein directly inhibits adenylyl cyclase, thereby decreasing the conversion of ATP to cAMP. nih.gov This reduction in cAMP levels has been demonstrated in various cell systems, including neuroblastoma cells, where levonantradol was shown to diminish both basal and hormone-stimulated cAMP accumulation. nih.gov

It is important to note that the effect of levonantradol on adenylyl cyclase can be biphasic, with some studies showing an increase in enzyme activity at certain concentrations, suggesting a complex regulatory mechanism that may involve prostaglandins (B1171923). nih.gov However, the predominant and most well-characterized effect is the inhibition of adenylyl cyclase, a hallmark of CB1 receptor activation. wikipedia.org

Summary of Levonantradol's Effect on Adenylyl Cyclase
ParameterEffect of this compound
Adenylyl Cyclase ActivityInhibition nih.gov
Cyclic AMP (cAMP) AccumulationDecrease wikipedia.orgnih.gov
Primary G-Protein InvolvedGi/o druglibrary.orgnih.gov

G Protein Coupling Mechanisms (Gi/o, Gs, Gq)

The primary signal transduction pathway for this compound is mediated through its interaction with cannabinoid receptors, which predominantly couple to the Gi/o family of G-proteins. druglibrary.orgnih.gov The binding of levonantradol to CB1 or CB2 receptors induces a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then interact with downstream effector molecules. nih.gov

While the coupling to Gi/o is the canonical pathway for cannabinoid receptor signaling, there is evidence for functional selectivity, where different agonists can stabilize distinct receptor conformations that may lead to preferential coupling to other G-protein subtypes. For instance, the metabolite of levonantradol, desacetyl-levonantradol, has been shown to act as an agonist for Gi1 and Gi2, but an inverse agonist for Gi3. nih.gov

Although less common, under certain conditions, cannabinoid agonists have been reported to couple to Gs or Gq proteins. nih.gov However, the primary and most well-documented mechanism for levonantradol involves the Gi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels. druglibrary.orgnih.gov

Regulation of Ion Channels, including Calcium and Potassium Conductance

A significant aspect of this compound's pharmacological profile is its ability to modulate the activity of various ion channels, a key mechanism in regulating neuronal excitability and neurotransmitter release. wikipedia.org This regulation is primarily mediated by the Gβγ subunits of the activated Gi/o proteins. nih.gov

Levonantradol, through CB1 receptor activation, has been shown to inhibit N- and P/Q-type voltage-gated calcium channels. nih.gov The Gβγ dimer, upon its dissociation from the Gαi/o subunit, can directly interact with these calcium channels, leading to their inhibition and a subsequent decrease in calcium influx. This is a crucial mechanism in the presynaptic inhibition of neurotransmitter release.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound can activate the mitogen-activated protein kinase (MAPK) cascade, a critical signaling pathway involved in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. nih.govmdpi.com The activation of MAPK pathways by levonantradol is a complex process that can be initiated through both G-protein dependent and independent mechanisms. nih.gov

Upon binding of levonantradol to cannabinoid receptors, the released Gβγ subunits can activate downstream signaling molecules that lead to the sequential activation of the MAPK cascade, which includes key kinases such as ERK1/2, p38, and JNK. nih.govmdpi.com The activated MAPKs can then translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression. mdpi.com

The specific outcomes of MAPK activation by levonantradol are context-dependent and can vary depending on the cell type and the specific signaling environment. nih.gov For example, in some cancer cells, activation of the MAPK pathway by cannabinoids has been linked to the induction of apoptosis. realmofcaring.org

Interaction with Phospholipase C (PLC) and Inositol (B14025) Trisphosphate (IP3) Signaling Pathways

While the primary signaling cascade for levonantradol involves the modulation of adenylyl cyclase, it can also interact with the phospholipase C (PLC) and inositol trisphosphate (IP3) signaling pathways. nih.govnih.gov This interaction is generally considered a non-canonical or secondary effect of cannabinoid receptor activation.

In certain cellular contexts, the activation of cannabinoid receptors by levonantradol can stimulate PLC activity. nih.gov This can be mediated by the Gβγ subunits released from Gi/o proteins or potentially through coupling to Gq proteins. nih.gov Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). mdpi.com

DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium from intracellular stores. nih.govmdpi.com The significance and extent of PLC activation by levonantradol can differ between various tissues and cell types.

Role of Gi/o Proteins as Scaffolding for Regulatory Enzymes

Emerging research highlights a novel role for G-proteins beyond their traditional function as signal transducers. The Gi/o proteins activated by this compound can also act as scaffolding proteins, organizing and localizing various regulatory enzymes and signaling components to create efficient and specific signaling complexes. nih.govucsf.edu

By serving as a molecular platform, the activated Gαi/o and Gβγ subunits can bring together different elements of a signaling pathway, such as kinases, phosphatases, and other regulatory proteins, in close proximity to the activated cannabinoid receptor. mdpi.comresearchgate.net This spatial organization enhances the speed, efficiency, and specificity of the cellular response to levonantradol.

This scaffolding function adds another layer of complexity to G-protein signaling and underscores the versatility of these proteins in orchestrating cellular responses. nih.gov

Interactions and Cross-Talk with Heterologous G-Protein-Coupled Receptors

The signaling pathways initiated by this compound are not isolated but are part of a highly interconnected network of cellular communication. There is substantial evidence for interactions and cross-talk between cannabinoid receptors and other heterologous G-protein-coupled receptors (GPCRs). mdpi.comnih.gov

This cross-talk can occur through various mechanisms, including the formation of receptor heterodimers. nih.gov Cannabinoid receptors can form physical complexes with other GPCRs, such as dopamine (B1211576), opioid, or adenosine receptors. nih.gov The formation of these heterodimers can alter the pharmacological properties of the individual receptors, including their ligand binding, signaling, and trafficking. mdpi.com

For example, the heterodimerization of CB1 receptors with D2 dopamine receptors can lead to a switch in G-protein coupling from Gi to Gs, resulting in an accumulation of cAMP, a response that is opposite to the canonical effect of CB1 receptor activation alone. mdpi.com This cross-talk at the receptor and downstream signaling levels allows for a highly nuanced and integrated cellular response to multiple extracellular stimuli.

Constitutive Activity and G Protein Sequestration Phenomena of Cannabinoid Receptors

Cannabinoid receptors, particularly the CB1 receptor, are known to exhibit constitutive activity, meaning they can signal in the absence of an agonist. nih.gov This basal level of activity plays a crucial role in regulating a variety of biological processes, including mood, motor function, and pain perception. nih.gov The CB1 receptor's constitutive activity is also linked to its ability to sequester G proteins, specifically Gi/o proteins. nih.govnih.gov This sequestration can prevent other G protein-coupled receptors from signaling, thereby modulating their activity. nih.gov

While Levonantradol is a full agonist at the CB1 receptor, directly activating it to produce its pharmacological effects, specific research detailing its influence on the constitutive activity of cannabinoid receptors is not extensively available. wikipedia.org As a full agonist, Levonantradol has the capacity to activate G-protein coupled receptors (GPCRs) and transition Gα into a high-affinity state for GTP or a low-affinity state for GDP. wikipedia.org The tonically active state of the hCB1 receptor is thought to sequester G-proteins, making them unavailable to couple with other receptors. nih.gov However, it is important to note that not all hCB1 receptors are tonically active, as cannabinoid agonists can still elicit a response. nih.gov

Non-Cannabinoid Receptor Targets and Associated Mechanisms

Influence on Nociceptive Pathways Independent of Opiate Receptors

This compound demonstrates significant analgesic effects that are independent of the opiate receptor system. nih.gov Studies have shown that while it produces analgesia qualitatively similar to morphine, it does not act at or through opiate receptors. nih.gov This is evidenced by the fact that its effects are not blocked by opioid antagonists like naloxone. nih.gov

Interestingly, a one-way cross-tolerance has been observed in animal studies, suggesting that morphine and Levonantradol influence common nociceptive pathways. nih.gov This indicates that while their initial receptor targets are different, their downstream signaling pathways may converge to produce analgesia.

Investigation of Central Prostanoid Mechanisms

A notable aspect of Levonantradol's mechanism of action is its potential interaction with central prostanoid mechanisms. nih.gov X-ray and conformational studies have revealed a striking structural homology between Levonantradol and prostaglandin (B15479496) E1 (PGE1). nih.gov Prostaglandins are well-recognized for their involvement in pain and emesis, and this structural similarity suggests that Levonantradol's analgesic actions may be related to its influence on prostaglandin pathways. nih.gov This observation provides a basis for exploring the role of prostaglandins in the pharmacological effects of Levonantradol and other cannabinoids. nih.gov

Modulation of Transient Receptor Potential (TRP) Channels

While direct evidence of this compound's interaction with Transient Receptor Potential (TRP) channels is limited, the broader class of cannabinoids is known to modulate these channels. Cannabinoid receptors are situated in nociceptive pathways and can facilitate signal transduction in TRP channels. wikipedia.org TRP channels are involved in the sensation of pain, temperature, and other stimuli. nih.govnih.gov The interaction between cannabinoids and TRP channels is an area of ongoing research to understand the full scope of cannabinoid-mediated analgesia. nih.govnih.gov

Effects on Serotonergic System Components

The serotonergic system is intricately involved in pain modulation, and cannabinoids can influence its activity. While specific studies on Levonantradol's direct effects on serotonin (B10506) release or reuptake are not detailed, research on other cannabinoids has shown that they can affect the activity of the serotonin transporter. nih.gov This effect appears to be indirect and may be partially attributed to changes in the microviscosity of the cell membrane. nih.gov Chronic cannabis use has been associated with an increase in the maximal velocity of serotonin uptake, suggesting an adaptive change in the serotonergic system. nih.gov

Impact on Cellular Membrane Microviscosity and Lipid Order

Cannabinoids can exert effects on the physical properties of cellular membranes. Studies have shown that cannabinoids can produce different effects on membrane microviscosity. nih.gov The activity of the serotonin transporter is acutely affected by cannabinoids at relatively high concentrations, an effect that is indirect and can be partially accounted for by these changes in membrane microviscosity. nih.gov This suggests that the lipophilic nature of cannabinoids allows them to interact with the lipid bilayer, altering its fluidity and potentially influencing the function of embedded proteins like transporters and receptors.

Structure Activity Relationships Sar and Molecular Design

Identification of Key Pharmacophores and Structural Elements for Cannabinoid Activity

The interaction between a cannabinoid ligand and its receptor is governed by a specific three-dimensional arrangement of molecular features, known as a pharmacophore. For classical cannabinoids and their analogues, the fundamental pharmacophore is understood to involve at least three key functional groups that facilitate receptor binding and activation.

Core components of the cannabinoid pharmacophore include:

A Phenolic Hydroxyl Group: This feature on the aromatic ring is a crucial hydrogen bond donor, interacting with a key residue in the cannabinoid receptor binding pocket.

An Alkyl Side Chain: This hydrophobic chain, typically at the C-3 position of the aromatic ring, interacts with a lipophilic pocket in the receptor. The length and branching of this chain are critical determinants of potency and efficacy.

While Levonantradol (B1675165) deviates from the classical tricyclic benzopyran structure of THC, it retains these essential pharmacophoric elements in its spatial configuration, which accounts for its high affinity for cannabinoid receptors. Its design emerged from the hypothesis that the core scaffold could be significantly altered as long as the critical interactive groups were maintained in the correct orientation.

Significance of Specific Side Chains (e.g., Phenyl-pentyloxy, 1,1-dimethylheptyl) in Potency and Selectivity

The side chain extending from the phenolic core is one of the most critical modulators of a cannabinoid ligand's potency. Research has consistently shown that modifications to this chain can dramatically alter receptor affinity and pharmacological activity.

The 1,1-dimethylheptyl (DMH) side chain is a prime example of a structural modification that significantly enhances potency compared to the straight pentyl chain found in THC. The gem-dimethyl substitution on the heptyl chain increases the bulk and lipophilicity, leading to a more profound interaction with the hydrophobic pocket of the receptor. This modification is a common feature in many highly potent synthetic cannabinoids, such as the CP-series compound CP 55,940, and contributes to both high affinity and a prolonged duration of action. nih.govnih.govnih.gov

Levonantradol features a unique (2R)-5-phenylpentan-2-yl]oxy side chain, a variation of the 1-methyl-4-phenylbutyloxy group. mdpi.comnih.gov This structure introduces a distinct lipophilic region that differs from simple alkyl chains. The inclusion of a phenyl group at the terminus of the chain adds another point of potential interaction within the receptor, contributing to Levonantradol's high potency. The specific stereochemistry of this side chain is also crucial for optimal receptor fit.

Side ChainKey Structural FeaturesImpact on Cannabinoid ActivityExample Compound(s)
n-PentylFive-carbon straight alkyl chainBaseline potency for natural cannabinoidsΔ⁹-Tetrahydrocannabinol (THC)
1,1-dimethylheptyl (DMH)Seven-carbon chain with gem-dimethyl substitution at C1'Dramatically enhanced potency and receptor affinity nih.govnih.govCP 55,940, 11-nor-Δ⁹-THC-DMH
(2R)-5-phenylpentan-2-yl]oxyBranched pentyloxy chain with a terminal phenyl groupElaborates a unique lipophilic region, contributing to high potency mdpi.comLevonantradol

Evaluation of the Benzopyran Ring Structure Requirement for Cannabinoid Activity

A significant innovation in the design of Levonantradol was the departure from the traditional tricyclic benzopyran ring system found in classical cannabinoids like THC. nih.gov Early SAR studies indicated that the pyran ring itself was not an absolute requirement for cannabimimetic activity, provided that the key pharmacophoric elements were correctly oriented. mdpi.comnih.gov

Levonantradol is built upon a benzo[c]phenanthridine core, a nitrogen-containing heterocyclic system. mdpi.com In this structure, the oxygen atom of the pyran ring in THC is replaced by a nitrogen atom. researchgate.net This substitution was a radical departure from the established SAR of cannabinoids at the time but proved highly successful. The resulting compound retained and even surpassed the analgesic potency of THC, demonstrating that the benzopyran functionality is not essential for high-affinity interaction with cannabinoid receptors. mdpi.com This discovery opened the door to the development of numerous nonclassical cannabinoid structures with diverse pharmacological profiles.

Impact of Stereochemistry on Levonantradol Hydrochloride's Biological Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of Levonantradol. nottingham.ac.ukfrontiersin.orgresearchgate.net Cannabinoid receptors are chiral entities that can differentiate between stereoisomers (enantiomers and diastereomers) of a ligand, often resulting in one isomer being significantly more potent than the others.

Levonantradol's activity is highly stereospecific. mdpi.comnih.gov The clinically investigated and biologically active form is the levorotatory isomer, specifically the (-)-(6S,6aR,9R,10aR)-trans-isomer . nih.govnih.gov This precise spatial configuration is essential for its high-affinity binding to cannabinoid receptors. Studies on related potent, nonclassical cannabinoids have shown that the active enantiomer can be favored by the receptor by more than two orders of magnitude compared to its mirror image. chemrxiv.org The less active or inactive isomers may not align correctly with the critical binding residues within the receptor, leading to a drastic reduction in potency. This enantioselectivity is a hallmark of receptor-mediated drug action and underscores the specific and sensitive nature of the ligand-receptor interaction for Levonantradol.

CompoundIsomerBiological ActivitySignificance
Levonantradol(-)-(6S,6aR,9R,10aR)-transHigh-potency cannabinoid agonist nih.govThe biologically active form used in research and clinical studies.
Dextronantradol(+)-transSignificantly lower potency or inactiveDemonstrates the critical importance of stereochemistry for receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By analyzing a series of related compounds, 3D-QSAR models can be built to predict the potency of new analogues and to visualize the favorable and unfavorable steric and electrostatic interactions between a ligand and its receptor. mdpi.com

For cannabinoid ligands, including phenanthridine (B189435) analogues like Levonantradol, QSAR models have been developed to rationalize potency and selectivity. nih.govmdpi.com These models rely on the calculation of various theoretical descriptors that quantify the physicochemical properties of the molecules. nih.gov

Key theoretical descriptors used in QSAR studies include:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap can indicate a molecule's reactivity. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule, which are critical for fitting into the receptor's binding pocket.

Hydrophobicity Descriptors: Quantify the lipophilicity of the molecule, which is crucial for crossing cell membranes and for interacting with hydrophobic regions of the receptor.

Topological Descriptors: Numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

These computational models provide a pharmacophoric description, mapping out regions where positive or negative charges, bulk, or hydrophobicity increase or decrease affinity. mdpi.com This information is invaluable for the rational design of new ligands with improved potency and selectivity for cannabinoid receptors.

Descriptor TypeDescriptionRelevance to QSAR
Electronic (e.g., HOMO/LUMO)Describes the electron distribution and reactivity of the molecule. researchgate.netPredicts the ability to form bonds and electrostatic interactions.
Steric (e.g., Molecular Volume)Quantifies the three-dimensional size and shape of the ligand.Determines the goodness-of-fit within the receptor binding site.
Hydrophobicity (e.g., LogP)Measures the lipophilicity or water-insolubility of the compound.Crucial for membrane permeability and hydrophobic interactions with the receptor.
Electrostatic PotentialMaps the distribution of charge on the molecular surface.Identifies regions for favorable electrostatic or hydrogen-bonding interactions.

Design and Application of Electrophilic and Photoactivatable Probes for Receptor Mapping

To investigate the intricate details of how ligands like Levonantradol bind to cannabinoid receptors, researchers design specialized chemical probes. These probes are analogues of high-affinity ligands that have been modified to include a reactive group, allowing them to form a permanent (covalent) bond with the receptor. This permanently "tags" the receptor, enabling its isolation and the identification of the specific amino acids at the binding site.

Two primary types of covalent probes are used:

Electrophilic Probes: These contain an electrophilic functional group, such as an isothiocyanate, that can react with a nucleophilic amino acid residue (e.g., cysteine or lysine) in the binding pocket. High-affinity covalent probes based on the endocannabinoid anandamide (B1667382) have been successfully developed with isothiocyanate groups. nih.gov

Photoactivatable Probes (Photoaffinity Labels): These probes are chemically inert until activated by UV light. They typically contain a photoactivatable moiety like an azide (B81097) or a diazirine. nih.govnih.gov Upon irradiation, this group forms a highly reactive species that can bond with nearby amino acid residues, even those that are not typically reactive. This technique has been used to develop probes from THC and other cannabinoid scaffolds to map the protein interaction landscape. nih.govnih.gov

While specific probes derived directly from the Levonantradol scaffold are not extensively documented, the principles are broadly applicable. The development of such probes would involve incorporating a reactive group onto the Levonantradol structure at a position that does not disrupt high-affinity binding. These tools are invaluable for elucidating the precise ligand-receptor binding motifs.

Probe TypeReactive Group ExampleActivation MechanismApplication
Electrophilic ProbeIsothiocyanate (-NCS)Spontaneous reaction with nucleophilic amino acidsCovalently labels receptor binding sites nih.gov
Photoactivatable ProbeAzide (-N₃), DiazirineActivation by UV lightMaps ligand-protein interactions and identifies binding pocket residues nih.govnih.gov
Fluorescent ProbeFluorophore (e.g., NBD, TAMRA)Excitation by light of a specific wavelengthVisualizes receptor localization and trafficking in real-time chemrxiv.orgchemrxiv.org

Elucidation of Critical Amino Acid Residues Involved in Receptor-Ligand Binding

The combination of molecular modeling, site-directed mutagenesis, and covalent labeling experiments has been instrumental in identifying the specific amino acid residues within the CB1 and CB2 receptors that are critical for ligand binding and receptor activation. Although the binding pocket is largely hydrophobic, specific residues in several transmembrane (TM) helices form key contact points.

Studies on a variety of cannabinoid ligands have revealed a consensus of important interactions:

Hydrophobic Interactions: The alkyl side chain of cannabinoids fits into a deep, narrow hydrophobic pocket. Key residues forming this pocket in the CB1 receptor include Phe170, Phe174, Phe177, Phe200, Phe268, and Trp279. chemrxiv.orgnih.gov These aromatic and aliphatic side chains stabilize the ligand through van der Waals forces.

Hydrogen Bonding: A conserved serine residue, Ser383 in TM7 of the CB1 receptor, is a critical hydrogen bond acceptor that interacts with the phenolic hydroxyl group of classical cannabinoids. chemrxiv.org This interaction is a crucial anchor point for many agonists.

Aromatic Stacking: The aromatic rings of the ligand can engage in π-π stacking interactions with phenylalanine residues, such as F170, F174, and F268, further stabilizing the ligand in the binding pocket. nih.gov

Site-directed mutagenesis, where specific amino acids are replaced with others (e.g., alanine), has confirmed the importance of these residues. For example, mutating F200 or S383 in the CB1 receptor can significantly alter the binding affinity and activity of cannabinoid ligands. nih.gov While these studies were not performed specifically with Levonantradol, its structural and pharmacophoric similarities to other high-affinity cannabinoids strongly suggest that it engages these same critical residues to achieve its potent agonist effects.

Amino Acid Residue (CB1)LocationType of InteractionRole in Ligand Binding
Phe170, Phe174, Phe177TM2Hydrophobic/AromaticForms part of the hydrophobic binding pocket for the ligand chemrxiv.orgnih.gov
Phe200TM3HydrophobicProvides a key bulky hydrophobic contact point for ligands nih.govnih.gov
Phe268, Trp279TM4/TM5Hydrophobic/AromaticContributes to the stabilization of the ligand's side chain nih.gov
Ser383TM7Hydrogen BondActs as a hydrogen bond acceptor for the ligand's hydroxyl group chemrxiv.org

Development of Bifunctional Probes for Advanced Receptor Characterization

The structural framework of this compound has provided a valuable template for the design of bifunctional probes, which are sophisticated chemical tools for studying cannabinoid receptors. These probes are engineered with two key components: a ligand that binds with high affinity to the receptor and a reactive group capable of forming a covalent bond with the receptor. The development of such probes has been pivotal in advancing the understanding of cannabinoid receptor structure and function.

The primary goal in designing these bifunctional probes is to achieve irreversible labeling of cannabinoid receptors. This is accomplished by incorporating an electrophilic group, such as an isothiocyanate, or a photoactivatable group, like an azido (B1232118) moiety, into the levonantradol structure. nih.gov When the probe binds to the receptor, this reactive group can form a permanent covalent bond with a nearby amino acid residue within the receptor's binding pocket. This irreversible binding allows for the specific and durable labeling of the receptor, which is advantageous for a variety of biochemical studies. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial in the design of these probes to ensure that the addition of the reactive group does not significantly hinder the probe's ability to bind to the target receptor. researchgate.netnih.gov These studies help identify positions on the levonantradol molecule where modifications can be made without compromising binding affinity.

One of the key applications for these bifunctional probes is in receptor mapping and identification. By covalently tagging the receptor, researchers can isolate the ligand-receptor complex for further analysis. This allows for the identification of the specific amino acid residues involved in binding, providing a more detailed picture of the ligand-binding domain. Furthermore, bifunctional probes can be designed with two reactive tags, allowing them to potentially interact at two different sites within the receptor's binding domains. nih.govunimi.it

Another important application is the study of receptor dimerization and oligomerization. Probes with cross-linking capabilities can be used to investigate whether cannabinoid receptors form complexes with other receptors. This has provided insights into the existence of cannabinoid receptor homomers and heteromers, which has significant implications for understanding cannabinoid signaling pathways.

Photoaffinity labeling is a powerful technique that utilizes probes containing a photoactivatable group, such as a diazirine. nih.govnih.gov Upon irradiation with light, this group becomes highly reactive and forms a covalent bond with the receptor. This method has been successfully used to identify novel protein targets of cannabinoids beyond the known cannabinoid receptors. nih.govnih.gov

The development of these sophisticated probes based on the levonantradol structure highlights the compound's importance in cannabinoid research. By enabling precise and stable labeling of cannabinoid receptors, these tools continue to be instrumental in unraveling the complexities of cannabinoid receptor biology and pharmacology. nih.gov

Pharmacokinetic and Metabolic Research in Preclinical Models

Metabolic Pathways and Pharmacologically Active Metabolites

Research into the metabolic fate of levonantradol (B1675165) in preclinical models has revealed a rapid and significant transformation process that is crucial to its pharmacological action.

Following administration in laboratory animals, levonantradol hydrochloride undergoes a swift and extensive deacetylation process in vivo. nih.gov This metabolic conversion is so complete that the parent compound, levonantradol, is not detected in plasma. Instead, the sole metabolite found circulating in the plasma is its deacetylated form, desacetyllevonantradol (B1231675). nih.gov

The primary metabolite, desacetyllevonantradol, is not an inactive byproduct but is, in fact, a pharmacologically active compound. nih.govwikipedia.org It is considered to be responsible for the analgesic and antiemetic effects observed after the administration of levonantradol. nih.gov Studies have shown that desacetyllevonantradol possesses a pharmacological activity profile similar to that of the parent compound, levonantradol itself. wikipedia.org Further research has demonstrated its ability to modulate cyclic AMP accumulation in various brain regions, including the hippocampus, frontal cortex, and striatum, confirming its biological activity at a cellular level. scispace.com

Absorption and Elimination Kinetics in Various Animal Species

Pharmacokinetic studies in animal models have characterized the absorption and elimination profile of levonantradol's active metabolite. After administration, plasma concentrations of desacetyllevonantradol reach their peak within 1 to 2 hours. nih.gov The subsequent elimination of the metabolite from the plasma is also relatively rapid, with an elimination half-life of approximately 1 to 2 hours in these species. nih.gov

Pharmacokinetic ParameterValue (in Animals)Analyte Measured
Time to Peak Concentration (Tmax)1 to 2 hoursDesacetyllevonantradol
Elimination Half-Life (t½)1 to 2 hoursDesacetyllevonantradol

Characteristics of First-Pass Metabolism

Preclinical investigations have provided strong evidence that levonantradol is subject to extensive first-pass metabolism, particularly following oral administration. nih.gov This phenomenon, also known as presystemic metabolism, involves the significant metabolic breakdown of a drug in the liver and gut wall before it reaches systemic circulation. wikipedia.orgpharmacologycanada.org In animal models, achieving plasma concentrations of desacetyllevonantradol comparable to those from intramuscular injection requires an oral dose that is tenfold higher. nih.gov This substantial difference in dose requirement underscores the high degree of metabolic loss when levonantradol is administered orally, greatly reducing its bioavailability through this route in preclinical species. nih.gov

Assessment of Behavioral Tolerance Development in Preclinical Studies

Studies in rhesus monkeys have been conducted to assess the development of tolerance to the behavioral effects of levonantradol. nih.govumich.edu When levonantradol was administered repeatedly, on a schedule of every 6 hours, a marked tolerance to its effects was observed. nih.govumich.edu The acute administration of the compound produced signs of central nervous system depression, which included ataxia with body sag, ptosis (drooping of the eyelid), and reduced responsiveness to external stimuli. nih.govumich.edu With chronic dosing, the animals developed significant tolerance to these depressant effects. nih.govumich.edu Notably, this chronic administration also led to the development of cross-tolerance to the effects of other cannabinoids, including nabilone (B1677615) and THC. nih.govumich.edu

Analysis of Interspecies Variability in Drug Metabolism

The metabolism and pharmacokinetics of levonantradol have been investigated in several animal species, including rats, dogs, and cynomolgus monkeys (Macaca fascicularis). nih.gov These comparative studies reveal interspecies variability in drug handling. A key example of this variability is seen in the extent of first-pass metabolism. While oral administration in animal models results in significantly lower bioavailability compared to intramuscular dosing, this effect is less pronounced in humans, where comparable plasma levels and clinical activity are achieved at nearly identical oral and intramuscular doses. nih.gov This suggests a significant difference in the presystemic elimination of levonantradol between the preclinical animal species studied and humans. nih.gov

Utility of Non-Human Primates as Models for Pharmacogenetic Investigations

Non-human primates, particularly species such as cynomolgus (Macaca fascicularis) and rhesus macaques, serve as crucial preclinical models in pharmacogenetic research due to their significant genetic, anatomical, and physiological similarities to humans. nih.govnih.gov Their utility in studying compounds like this compound is underscored by the complex metabolic pathways that characterize the drug's disposition. Investigations into the pharmacokinetics of levonantradol reveal that it undergoes rapid and extensive metabolism, making primate models essential for understanding inter-individual variability in drug response that may be linked to genetic factors. nih.gov

Upon administration in animal models, levonantradol is quickly deacetylated, with only its active metabolite, desacetyllevonantradol, being detectable in plasma. nih.gov This rapid biotransformation highlights the importance of metabolic enzymes in determining the pharmacokinetic profile of the compound. In animals, desacetyllevonantradol exhibits a time to peak plasma concentration between one and two hours and an elimination half-life of one to two hours. nih.gov Furthermore, the compound is subject to considerable first-pass metabolism following oral administration, indicating that enzymes in the gut wall and liver play a significant role in its clearance. nih.govnih.gov

The value of non-human primates in pharmacogenetic studies lies in the homologous nature of their drug-metabolizing enzyme systems to that of humans. nih.gov A key enzyme family involved in the metabolism of numerous drugs is Cytochrome P450 (P450). Research has shown that the P450 enzymes in cynomolgus monkeys and humans share high sequence homology and functional similarities. nih.gov Specifically, enzymes like CYP2C9, which are known to metabolize cannabinoids such as Δ⁹-tetrahydrocannabinol (THC), are critical in this context. nih.gov

Crucially, studies have identified that the gene for CYP2C9 is polymorphic in both cynomolgus and rhesus macaques. This genetic variability mirrors the situation in human populations, where CYP2C9 polymorphisms are a well-established cause of inter-individual differences in drug metabolism and response. The presence of these genetic variants in non-human primate populations provides a powerful tool for investigating how specific genetic makeups can influence the pharmacokinetics of levonantradol. By studying the metabolism of levonantradol in primates with different CYP2C9 genotypes, researchers can explore the functional consequences of these genetic variations and predict potential variabilities in human drug metabolism. This makes non-human primates indispensable models for the pharmacogenetic investigation of compounds that undergo extensive enzymatic breakdown.

Pharmacokinetic Profile of Desacetyllevonantradol in Preclinical Animal Models

The following table summarizes the key pharmacokinetic parameters for desacetyllevonantradol, the primary active metabolite of this compound, as observed in animal studies.

ParameterValueSpecies Studied
Time to Peak Plasma Concentration (Tmax) 1 - 2 hoursAnimals (including Macaca fascicularis) nih.gov
Elimination Half-life (t½) 1 - 2 hoursAnimals nih.gov
Metabolite Detected in Plasma DesacetyllevonantradolAnimals nih.gov
Key Metabolic Process Rapid in vivo deacetylationAnimals nih.gov
Oral Administration Note Extensive first-pass metabolismAnimals nih.gov

Preclinical Pharmacological Investigations and Efficacy Studies

Antinociceptive Efficacy in Diverse Animal Pain Models

Levonantradol (B1675165) hydrochloride, a synthetic cannabinoid analog, has demonstrated significant antinociceptive (pain-relieving) properties across a variety of preclinical animal models. These models are designed to represent different facets of clinical pain, including acute, inflammatory, and neuropathic pain states.

Acute pain models in animals are utilized to assess the efficacy of analgesic compounds against sudden, short-term pain. Common assays include the hot-plate and tail-flick tests, which measure the reaction time of an animal to a thermal stimulus. nih.govresearchgate.net These tests are valuable for determining the spinal and supraspinal analgesic effects of a compound. dovepress.comljmr.ly

In studies involving rats, intrathecally administered levonantradol produced a dose-dependent increase in the response latencies in both the hot-plate and tail-flick tests. nih.gov This indicates a direct action on the spinal cord to inhibit pain signaling. The effects were observed to be long-lasting, with the duration of action also being dose-dependent. nih.gov

TestAnimal ModelEffect of LevonantradolKey Finding
Hot-Plate TestRatDose-dependent increase in response latencyDemonstrates supraspinal analgesic action
Tail-Flick TestRatDose-dependent increase in response latencyIndicates spinal-mediated analgesia

Inflammatory pain models are crucial for evaluating the potential of a compound to alleviate pain associated with tissue injury and inflammation. transpharmation.com Commonly used models include the formalin test and carrageenan-induced hyperalgesia. researchgate.netcore.ac.uknih.gov The formalin test is notable for its ability to induce a biphasic pain response, with an early neurogenic phase and a later inflammatory phase, allowing for a more detailed analysis of a drug's mechanism of action. escholarship.org

Research has shown that cannabinoids can suppress the behavioral responses in both phases of the formalin test, suggesting a comprehensive analgesic effect that addresses both the initial sensory impact and the subsequent inflammatory processes. escholarship.org In the carrageenan model, where an inflammatory agent is injected into the paw to induce swelling and hypersensitivity, cannabinoids have been shown to reduce this hyperalgesic response. researchgate.netnih.gov

Neuropathic pain, which arises from damage to the nervous system, is often challenging to treat. frontiersin.org Animal models such as the chronic constriction injury (CCI) of the sciatic nerve are used to mimic this condition. nih.govnih.govmdpi.com The CCI model is characterized by the development of mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). nih.gov

Studies utilizing the CCI model have demonstrated that cannabinoids, including compounds structurally related to levonantradol, can significantly attenuate both mechanical allodynia and thermal hyperalgesia. nih.govmdpi.com This suggests that levonantradol may hold therapeutic potential for the management of neuropathic pain conditions.

Neuropathic Pain ModelKey Pathological FeatureEffect of Cannabinoids
Chronic Constriction Injury (CCI)Mechanical AllodyniaSignificant attenuation
Chronic Constriction Injury (CCI)Thermal HyperalgesiaSignificant attenuation

The analgesic effects of cannabinoids are mediated through actions at multiple levels of the nervous system. nih.gov Evidence points to the involvement of spinal, supraspinal (brain), and peripheral sites. nih.gov Intrathecal administration of levonantradol, which delivers the drug directly to the spinal cord, has been shown to produce potent antinociception, confirming a spinal site of action. nih.gov

Supraspinal mechanisms are also critical to cannabinoid-induced analgesia. nih.gov The activation of cannabinoid receptors in brain regions such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM) contributes to the descending inhibition of pain signals. nih.gov Furthermore, there is evidence for peripheral actions of cannabinoids, where they can reduce inflammation and nociceptor sensitization at the site of injury. escholarship.orgresearchgate.net

The descending pain modulatory system is a crucial network that originates in the brainstem and projects down to the spinal cord to control the transmission of pain signals. frontiersin.orgphysio-pedia.comphysio-pedia.com Cannabinoids are known to engage this system to produce their analgesic effects. nih.govdoi.org

Antiemetic Efficacy in Animal Models

Beyond its analgesic properties, levonantradol has also been investigated for its antiemetic effects. mdpi.comnih.govnih.govnih.gov Animal models of emesis, such as those induced by chemotherapy agents like cisplatin, are employed to evaluate the potential of compounds to prevent nausea and vomiting. nih.govfrontiersin.org

In studies with cats treated with cisplatin, N-methyllevonantradol, a derivative of levonantradol, demonstrated dose-dependent antiemetic activity. nih.gov This was evidenced by complete protection from vomiting in some animals, as well as an increased latency to the first emetic episode and a reduced number of episodes in those not fully protected. nih.gov These findings highlight the potential of levonantradol as a therapeutic agent for chemotherapy-induced nausea and vomiting. mdpi.comharvard.edu

Studies on Substance Withdrawal Syndromes

Preclinical investigations in animal models have explored the potential of levonantradol to mitigate withdrawal syndromes associated with chronic opioid use. In studies involving morphine-dependent mice, levonantradol demonstrated a significant capacity to block the signs of naloxone-precipitated withdrawal. nih.gov Notably, in this context, levonantradol was found to be approximately 3000 times more potent than morphine and 300 times more potent than Δ⁹-tetrahydrocannabinol (THC), highlighting its powerful effects on the physiological manifestations of opioid abstinence. nih.gov

Table 1: Effect of Levonantradol on Opioid Withdrawal Signs in Animal Models

Animal Model Opioid of Dependence Key Findings
Mice Morphine Blocks naloxone-induced signs of abstinence. nih.gov
Rhesus Monkeys Morphine Alleviates chronic abdominal contraction associated with withdrawal.

Interaction with Other Neurotransmitter Systems (e.g., Cholinergic, Serotonergic, Opioid)

The pharmacological profile of levonantradol is characterized by complex interactions with multiple neurotransmitter systems, which are believed to contribute to its therapeutic effects and distinguish it from classical opioids.

Opioid System: The analgesic effects of levonantradol are only partially blocked by the opioid antagonist naloxone. nih.gov This suggests that while there may be some downstream interaction with opioid pathways, levonantradol does not produce its primary analgesic effects by directly acting on opiate receptors. nih.gov The observation of one-way cross-tolerance with morphine in animals, however, implies that both substances may influence common nociceptive pathways. nih.gov

Cholinergic System: The antinociceptive action of levonantradol is subject to limited antagonism by cholinergic agents. nih.gov This finding points towards a potential, albeit not fully elucidated, involvement of the cholinergic system in mediating the pharmacological effects of levonantradol.

Serotonergic System: The role of serotonergic pathways in the effects of levonantradol remains intricate and not fully understood. Preclinical studies have shown that its antinociceptive properties are partially blocked by the neurotoxin 5,7-dihydroxytryptamine, which targets serotonin (B10506) neurons. nih.gov Conversely, the serotonin precursor p-chlorophenylalanine does not affect its analgesic action, while the serotonin receptor antagonist cyproheptadine (B85728) potentiates it. nih.gov

Table 2: Interaction of Levonantradol with Various Neurotransmitter Systems

Neurotransmitter System Interacting Agent Observed Effect on Levonantradol's Antinociception
Opioid Naloxone Partial blockade. nih.gov
Cholinergic Cholinergic antagonists Limited antagonism. nih.gov
Serotonergic 5,7-dihydroxytryptamine Partial blockade. nih.gov
Serotonergic p-chlorophenylalanine No effect. nih.gov
Serotonergic Cyproheptadine Potentiation. nih.gov

Exploration of Behavioral Effects in Laboratory Animals

The behavioral effects of levonantradol have been characterized in various laboratory animal species, revealing a profile consistent with a centrally acting compound.

In rhesus monkeys, acute administration of levonantradol leads to observable signs of central nervous system (CNS) depression. These manifestations include ataxia with body sag, pupillary dilation, ptosis (drooping of the upper eyelid), dozing, and a diminished responsiveness to external stimuli.

Studies in rats have focused on more subtle behavioral measures, such as the startle response. Levonantradol was found to produce a dose-dependent impairment of the habituation of the startle response to repeated tactile and acoustic stimuli. nih.gov This effect was observed at doses that did not alter the initial reactivity to the stimuli, suggesting a specific impact on the neural processes underlying habituation. nih.gov

Furthermore, in mice, levonantradol has been shown to induce dose-dependent increases in immobility and catalepsy, as measured by the ring stand and bar tests, respectively. nih.gov

Table 3: Summary of Behavioral Effects of Levonantradol in Laboratory Animals

Animal Model Behavioral Test/Observation Key Findings
Rhesus Monkeys General Observation Signs of CNS depression (ataxia, ptosis, etc.).
Rats Startle Response Dose-dependent impairment of habituation. nih.gov
Mice Ring Stand and Bar Tests Dose-dependent increase in immobility and catalepsy. nih.gov

Elucidation of Mechanistic Insights from Animal Models

Research using animal models has been instrumental in beginning to unravel the mechanisms of action of levonantradol, particularly concerning its potent analgesic properties. A significant finding is that levonantradol does not appear to exert its effects through direct interaction with opiate receptors. nih.gov This is a crucial distinction from traditional opioid analgesics and is supported by the incomplete antagonism of its effects by naloxone. nih.gov

A compelling mechanistic hypothesis stems from the striking structural homology identified between levonantradol and prostaglandin (B15479496) E1 (PGE1), elucidated through X-ray and conformational studies. nih.gov Prostaglandins (B1171923) are well-known mediators of pain and inflammation, and this structural similarity suggests that levonantradol's analgesic actions may be related to an interaction with central prostanoid mechanisms. nih.gov This provides a heuristic basis for further exploration into the role of prostaglandins in the pharmacological activity of levonantradol and related cannabinoids. nih.gov

The one-way cross-tolerance observed between morphine and levonantradol in animal studies, despite their different primary receptor targets, suggests that these compounds ultimately converge on common downstream pathways involved in the perception and processing of pain. nih.gov

Advanced Research Methodologies and Techniques in Levonantradol Hydrochloride Studies

In Vitro Methodologies

Cell-based assays are fundamental in characterizing the interaction of Levonantradol (B1675165) hydrochloride with its target receptors. Neuroblastoma cell lines, such as N18TG2 and SK-N-AS, are frequently employed due to their endogenous expression of cannabinoid receptors. nih.govnih.gov Chinese Hamster Ovary (CHO) cell lines are also invaluable, as they can be transfected to express specific human cannabinoid receptors (CB1 or CB2), providing a controlled system to study receptor-specific effects. frontiersin.orgucl.ac.be

These cellular models are utilized to assess the functional consequences of Levonantradol hydrochloride binding, such as the modulation of intracellular signaling pathways. For instance, studies have demonstrated the ability of levonantradol to inhibit cyclic AMP accumulation in neuroblastoma cells, indicating its engagement with G protein-coupled receptors. nih.gov The versatility of these cell lines allows for a variety of functional readouts, from receptor binding affinity to downstream signaling events.

Table 1: Common Cell Lines in this compound Research

Cell Line Receptor Expression Typical Application
Neuroblastoma (e.g., N18TG2) Endogenous CB1 Adenylyl cyclase inhibition assays
CHO (Chinese Hamster Ovary) Transfected human CB1 or CB2 Radioligand binding assays, functional activity studies
HEK-293 (Human Embryonic Kidney) Transfected human CB1 cAMP accumulation assays, G protein activation studies

Detailed research findings indicate that in neuroblastoma cells, levonantradol can effectively decrease the initial rate of cyclic AMP accumulation that is stimulated by other agents. nih.gov This demonstrates its functional activity in a cell line with neuronal characteristics. In transfected CHO cells, the expression of specific cannabinoid receptors has allowed for precise characterization of levonantradol's binding and signaling properties at either the CB1 or CB2 receptor subtype. ucl.ac.be

Radioligand binding assays are a cornerstone for determining the affinity of this compound for cannabinoid receptors. These assays typically involve the use of a radiolabeled cannabinoid agonist, such as [3H]CP55940 or [3H]WIN 55212-2, which binds to the receptors. frontiersin.orgucl.ac.be The ability of unlabeled this compound to displace the radioligand from the receptor is then measured. This displacement allows for the calculation of its binding affinity (Ki), a key parameter in characterizing its potency.

The selection of the radioligand can be crucial, as different ligands may have varying affinities for the CB1 and CB2 receptors. frontiersin.org For example, [3H]CP55940 is a high-affinity agonist often used to label both CB1 and CB2 receptors. nih.gov In contrast, [3H]WIN 55212-2 is another widely used radioligand in competitive binding experiments to determine the affinity of test compounds. frontiersin.orgucl.ac.be

Table 2: Key Radioligands in this compound Binding Studies

Radioligand Receptor Target(s) Application
[3H]CP55940 CB1 and CB2 Saturation and competition binding assays
[3H]WIN 55212-2 CB1 and CB2 Saturation and competition binding assays

Research has consistently shown that this compound exhibits high affinity for cannabinoid receptors, as determined by its ability to displace these radioligands. nih.gov The data from these assays are critical for understanding the structure-activity relationships of synthetic cannabinoids and for comparing the potency of different compounds.

A key functional effect of cannabinoid receptor activation by agonists like this compound is the inhibition of adenylyl cyclase activity. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in many cellular processes. Assays measuring the inhibition of adenylyl cyclase provide a direct readout of the functional consequences of receptor activation.

In these assays, cells, often neuroblastoma cells or transfected CHO cells, are stimulated with an agent that increases adenylyl cyclase activity, such as forskolin (B1673556) or specific hormones. nih.govnih.gov The ability of this compound to counteract this stimulation and reduce cAMP levels is then quantified. Studies have shown that levonantradol and other psychoactive cannabinoids can inhibit adenylyl cyclase in a noncompetitive manner. nih.gov This inhibition is stereoselective, a hallmark of receptor-mediated effects. nih.gov

Table 3: Findings from Adenylyl Cyclase Inhibition Studies with Levonantradol

Experimental System Key Finding Citation
Neuroblastoma cell membranes Levonantradol inhibited prostaglandin- and peptide-stimulated adenylyl cyclase. nih.gov
Neuroblastoma cell membranes The inhibition by levonantradol was found to be noncompetitive. nih.gov

These findings were pivotal in establishing that the mechanism of action for this compound involves the modulation of this important signaling pathway, consistent with its action through Gi/o protein-coupled receptors.

GTPγS binding assays are a powerful tool to directly measure the activation of G proteins following receptor stimulation by an agonist. Cannabinoid receptors, being G protein-coupled receptors (GPCRs), transduce their signals through the activation of heterotrimeric G proteins. When an agonist like this compound binds to the receptor, it promotes the exchange of GDP for GTP on the α-subunit of the G protein, leading to its activation.

In this assay, a non-hydrolyzable GTP analog, [35S]GTPγS, is used. The binding of [35S]GTPγS to G proteins is measured in the presence and absence of the agonist. An increase in [35S]GTPγS binding indicates G protein activation. This technique has been used to demonstrate that cannabinoid agonists, such as WIN55212-2, stimulate [35S]GTPγS binding in brain membranes, providing evidence of G protein activation. researchgate.net The efficacy of different agonists can be compared by measuring the extent of [35S]GTPγS binding they induce. ucl.ac.beresearchgate.net

Table 4: Application of GTPγS Binding Assays in Cannabinoid Research

Agonist Observation Implication
WIN55212-2 Stimulated [35S]GTPγS binding in brain membranes. Direct evidence of G protein activation by the agonist.
Anandamide (B1667382) Stimulated [35S]GTPγS binding in brain membranes from both wild-type and CB1 knockout mice. Suggests the existence of other cannabinoid-sensitive G protein-coupled receptors.

These assays have been crucial in confirming that this compound functions as an agonist that effectively engages the G protein signaling cascade.

Receptor immunoprecipitation is a technique used to isolate and study the cannabinoid receptor protein itself. This method involves using an antibody that specifically recognizes and binds to the receptor. The antibody-receptor complex can then be precipitated out of a solution containing a mixture of proteins, allowing for the purification and subsequent analysis of the receptor.

This technique can be used to study various aspects of the receptor, such as its expression levels in different tissues or cell types, its post-translational modifications, and its interactions with other proteins. In the context of this compound research, receptor immunoprecipitation could be employed to investigate how agonist binding might influence the receptor's interaction with other cellular components, providing deeper insights into the molecular mechanisms of signal transduction. While specific studies detailing the use of this technique for this compound are not as prevalent in the literature as other assays, it remains a valuable tool in the broader field of cannabinoid receptor research. nih.gov

Immunoblot analysis, commonly known as Western blotting, is a technique used to detect and quantify the expression levels of specific proteins within a cell or tissue sample. This method is instrumental in studying the downstream effects of this compound on intracellular signaling pathways.

Following treatment of cells with this compound, cell lysates can be prepared and the proteins separated by gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the signaling proteins of interest. This allows for the visualization and quantification of changes in the expression or activation state (e.g., phosphorylation) of these proteins. For example, immunoblotting can be used to assess the levels of proteins involved in pathways regulated by cannabinoids, providing a more comprehensive picture of the cellular response to this compound.

In Vitro Metabolism Studies Utilizing Cellular Fractions and Cultures (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolism studies are fundamental for understanding the biotransformation of a drug candidate before progressing to in vivo and clinical trials. For Levonantradol, these studies focus on its expected metabolic pathways, primarily deacetylation. The primary tools for these investigations are subcellular liver fractions, such as microsomes, and cultured liver cells, like hepatocytes. eurekaselect.comnih.gov

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netspringermedizin.de The methodology for studying Levonantradol's metabolism using HLMs involves incubating the compound with a preparation of pooled microsomes in the presence of necessary cofactors like NADPH. nih.gov This allows researchers to identify the primary metabolites formed. In the case of Levonantradol, the primary metabolic reaction investigated is the rapid deacetylation to its active metabolite, desacetyllevonantradol (B1231675). researchgate.netcellgs.com

Cryopreserved primary human hepatocytes offer a more comprehensive in vitro model as they contain a full complement of metabolic enzymes and cofactors, reflecting the in vivo environment more closely than microsomes. mdpi.comresearchgate.net When Levonantradol is introduced to cultured hepatocytes, researchers can analyze the time-dependent disappearance of the parent drug and the appearance of metabolites in the culture medium. nih.gov This method not only confirms the metabolic pathways identified in microsomal studies but also provides a clearer picture of the rate of metabolism and can help identify secondary or minor metabolites. researchgate.net For Levonantradol, hepatocyte studies would confirm that deacetylation is the major and rapid metabolic step. researchgate.netcellgs.com

The general protocol for these in vitro studies is outlined in the table below.

Table 1: General Protocol for In Vitro Metabolism Studies
StepLiver MicrosomesHepatocytes
Preparation Pooled human liver microsomes are thawed and suspended in a buffer solution.Cryopreserved hepatocytes are thawed, purified, and plated in culture dishes.
Incubation Levonantradol is added to the microsome suspension along with NADPH to initiate the reaction.Levonantradol is added to the hepatocyte culture medium.
Sampling Aliquots are taken at various time points and the reaction is stopped (e.g., with cold acetonitrile).Samples of the culture medium are collected at various time points.
Analysis Samples are analyzed using LC-MS/MS to identify and quantify Levonantradol and its metabolites.Samples are analyzed using LC-MS/MS to identify and quantify Levonantradol and its metabolites.

These in vitro enzymatic studies have been instrumental in suggesting that desacetylnantradol (B1202841) is the primary active analgesic species in vivo. cellgs.com

In Vivo Methodologies

Animal Models for Pain Assessment (e.g., Hot Plate Test, Tail-Flick Test)

To evaluate the potent analgesic activity of Levonantradol, standard animal models of nociception that are sensitive to centrally acting analgesics are employed. researchgate.net The hot plate test and the tail-flick test are two of the most widely used methods for this purpose. nih.gov

The Hot Plate Test measures the response of an animal, typically a mouse or rat, to a thermal stimulus. researchgate.netnih.gov The animal is placed on a heated surface maintained at a constant temperature, and the latency to a nociceptive response, such as licking a paw or jumping, is recorded. researcher.life An increase in this latency period after drug administration indicates an analgesic effect. This test assesses a supraspinally-organized response to the pain stimulus. nih.govresearcher.life

The Tail-Flick Test is another method to assess thermal pain sensitivity and is particularly indicative of spinal reflex modulation. nih.govmdpi.comljmr.ly A radiant heat source is focused on the animal's tail, and the time taken for the animal to "flick" its tail away from the heat is measured. nih.govmdpi.com Potent analgesics like Levonantradol would be expected to significantly increase this tail-flick latency. nih.gov

The findings from these tests consistently demonstrate the potent analgesic activity of Levonantradol. researchgate.net

Table 2: Representative Analgesic Activity Data for a Potent Compound in Standard Tests
TestAnimal ModelEndpoint MeasuredExpected Result with Levonantradol
Hot Plate Test Mouse/RatLatency to paw lick or jump (seconds)Significant increase in latency period compared to control.
Tail-Flick Test RatLatency to tail flick (seconds)Significant, dose-dependent increase in reaction time.

Animal Models for Emesis Studies

The anti-emetic potential of Levonantradol has been recognized for several decades, and its efficacy is evaluated in specific animal models capable of vomiting, as common laboratory rodents like rats and mice lack this reflex. mdpi.comnih.gov Species such as ferrets and shrews (e.g., Suncus murinus) are commonly used to study the mechanisms of emesis and the action of anti-emetic drugs. nih.govljmr.ly

In these models, emesis is typically induced by a chemical agent, such as cisplatin, a common chemotherapy drug known to cause nausea and vomiting. springermedizin.de The methodology involves administering the emetic agent to the animal and observing the number of vomiting episodes over a specific period. To test the efficacy of Levonantradol, the compound is administered prior to the emetic challenge. A significant reduction in the frequency of vomiting episodes compared to a control group indicates anti-emetic activity. These studies have been crucial in establishing that the anti-emetic effects of cannabinoids like Levonantradol are mediated through the activation of cannabinoid CB1 receptors. nih.gov

Pharmacokinetic Profiling in Laboratory Animals Using Advanced Analytical Techniques (e.g., HPLC/Electrochemical Assay)

The pharmacokinetic behavior of Levonantradol has been thoroughly investigated in laboratory animals, such as rats and dogs, using a specific and sensitive high-performance liquid chromatography (HPLC) assay with electrochemical detection. researchgate.netcellgs.com This advanced analytical technique is essential for accurately measuring the low concentrations of the drug and its metabolites in biological fluids like plasma. researchgate.net

Studies have revealed that after administration, Levonantradol is rapidly and extensively metabolized, with only its active metabolite, desacetyllevonantradol, being detected in the plasma. researchgate.netcellgs.com In vivo deacetylation of Levonantradol occurs swiftly. researchgate.net Pharmacokinetic profiling in animals has shown that desacetyllevonantradol reaches its peak plasma concentration between 1 to 2 hours after administration and has an elimination half-life of approximately 1 to 2 hours. researchgate.net

Furthermore, these studies have highlighted a significant first-pass metabolism effect following oral administration in animals, where a tenfold higher oral dose is required to achieve the same plasma levels as an intramuscular dose. researchgate.net Chronic dosing studies in laboratory animals showed little to no evidence of drug accumulation. researchgate.net

Table 3: Pharmacokinetic Parameters of Desacetyllevonantradol in Laboratory Animals
ParameterValue in Animals (Rats, Dogs)Reference
Time to Peak Concentration (Tmax) 1 to 2 hours researchgate.net
Elimination Half-life (t1/2) 1 to 2 hours researchgate.net
Bioavailability Note Extensive first-pass metabolism after oral administration. researchgate.net

Behavioral Tolerance Assessment Methodologies (e.g., Static Ataxia Test)

Assessing the development of tolerance to the behavioral effects of cannabinoids is a critical aspect of their preclinical evaluation. For Levonantradol (referred to as nantradol (B1617991) in the study), the static ataxia test in dogs has been utilized to assess behavioral tolerance following chronic administration. cellgs.com

Ataxia, or the lack of voluntary coordination of muscle movements, is a known effect of cannabinoids. The static ataxia test is a method to quantify this effect. In this test, the degree of swaying or unsteadiness of an animal is measured while it attempts to remain still on a stable platform. The results from a 90-day chronic dosing study in dogs indicated that, unlike with delta-9-tetrahydrocannabinol (Δ⁹-THC), only modest tolerance development was observed with nantradol. cellgs.com This suggests that the ataxic effects of Levonantradol may be less subject to tolerance with repeated use compared to other cannabinoids.

Application of Neurochemical and Electrophysiological Techniques in Animal Models

To understand the mechanisms underlying Levonantradol's pharmacological effects, neurochemical and electrophysiological techniques are applied in animal models. These methods allow for the investigation of the drug's interaction with neural circuits and neurotransmitter systems.

Neurochemical techniques are used to measure the effect of Levonantradol on the release and metabolism of various neurotransmitters. For instance, in vivo microdialysis in specific brain regions of an animal can be used to sample the extracellular fluid and measure changes in neurotransmitter levels, such as dopamine (B1211576) and serotonin (B10506), after drug administration. researchgate.net Early radioligand binding studies provided neurochemical evidence suggesting that synthetic cannabinoids, including Levonantradol, can interact with GABA-A receptors by enhancing the binding of [3H]-flunitrazepam in the mouse brain. mdpi.com

Electrophysiological techniques , such as in vivo single-unit recording or patch-clamp recordings in brain slices, are used to study the effects of Levonantradol on neuronal activity. mdpi.comresearcher.life These techniques can directly measure changes in neuronal firing rates, membrane potential, and ion channel currents in response to the drug. nih.gov The activation of the CB1 receptor, the primary target of Levonantradol, is known to inhibit the release of several neurotransmitters, including glutamate (B1630785) and GABA, by modulating ion channels. nih.gov Electrophysiological studies would be employed to detail how Levonantradol, through CB1 receptor activation, leads to the inhibition of voltage-dependent calcium channels and the activation of potassium channels, ultimately suppressing neurotransmission. nih.gov

Computational and Structural Biology Approaches

Computational and structural biology techniques provide a window into the molecular world, allowing scientists to visualize and simulate the interaction between a ligand like Levonantradol and its receptor at an atomic level.

X-ray crystallography has been a transformative technique in pharmacology, providing high-resolution, three-dimensional structures of protein targets. The crystallization of the human CB1 receptor has been a landmark achievement, offering unprecedented insight into its architecture. neu.edunih.govbioengineer.org

Researchers have successfully determined the crystal structures of the CB1 receptor in both an inactive state (bound to an antagonist) and an active state (bound to agonists). neu.edunih.govyoutube.com These studies revealed critical conformational changes that occur upon agonist binding. For example, the agonist-bound structures of CB1 in complex with synthetic agonists AM11542 and AM841 showed a significant 53% reduction in the volume of the ligand-binding pocket compared to the antagonist-bound state. neu.edunih.gov This structural plasticity is a key feature of the receptor's activation mechanism.

A crucial discovery from these crystallographic studies is the identification of a "twin toggle switch" mechanism, involving the residues Phenylalanine 200 and Tryptophan 356, which appears essential for receptor activation. neu.edunih.gov These detailed structural blueprints provide a molecular basis for understanding how potent agonists like Levonantradol bind to and activate the CB1 receptor, guiding the rational design of new molecules with specific pharmacological properties. nih.gov Conformational studies, which analyze the different shapes a molecule can adopt, are often paired with these techniques to understand how a ligand's flexibility influences its binding and activity. researchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that complement experimental techniques like X-ray crystallography. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations simulate the movements of atoms over time, revealing the stability and dynamics of the ligand-receptor complex. nih.govnih.govnih.govresearchgate.net

These methods are used extensively to study the interactions of synthetic cannabinoids with the CB1 receptor. nih.gov Docking studies can predict the binding poses of various ligands, identifying key residues within the receptor's binding pocket that form crucial interactions, such as hydrophobic contacts or hydrogen bonds. nih.govunomaha.edumdpi.com For instance, simulations have shown that synthetic cannabinoids form stable hydrophobic interactions with key residues like Phe170, Phe174, and Trp279 in the CB1 receptor. nih.gov

MD simulations further analyze the stability of these docked poses and can reveal the dynamic process of receptor activation. frontiersin.orgresearchgate.net Simulations have been used to explore the conformational changes of the "twin toggle switch" residues (F200/W356) and have shown that the movement of these residues correlates with the efficacy of the bound ligand. frontiersin.org By applying these computational approaches to Levonantradol, researchers can build a detailed, dynamic model of its interaction with the CB1 receptor, explaining the structural basis of its high potency.

TechniquePrincipleKey Insights for Cannabinoid Research
Molecular DockingPredicts the binding orientation of a ligand within a receptor's active site. nih.govIdentifies key amino acid residues and interaction types (e.g., hydrophobic, hydrogen bonding) responsible for ligand binding and selectivity. nih.govunomaha.edu
Molecular Dynamics (MD) SimulationsSimulates the motion of atoms and molecules over time to analyze the physical movements of the complex. frontiersin.orgReveals the stability of the ligand-receptor complex, conformational changes during receptor activation, and the influence of ligand efficacy on receptor dynamics. researchgate.netfrontiersin.org
Overview of Computational Simulation Techniques.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models, QSAR allows researchers to predict the activity of novel, unsynthesized molecules. nih.govmdpi.com

In the field of cannabinoid research, QSAR models are established to predict the CB1 receptor binding affinity of various synthetic cannabinoids. nih.govresearchgate.net These models are built using a dataset of compounds with known structures and experimentally determined activities. The models identify key molecular descriptors—physicochemical properties like size, shape, and electronic features—that are critical for high-affinity binding. nih.gov

For example, a QSAR study might reveal that increasing the length of an alkyl chain on a particular class of synthetic cannabinoids leads to higher CB1 affinity. nih.gov Such models provide a powerful predictive tool that can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. researchgate.netmdpi.com By incorporating data from potent agonists like Levonantradol into QSAR models, researchers can refine these predictive tools and better understand the structural requirements for potent CB1 receptor activation. acs.org

Innovations in Chemical Probe Development for Endocannabinoid System Research

Chemical probes are specialized molecules designed to selectively interact with a specific biological target, enabling researchers to study the target's function and distribution. nih.govunimi.it The development of high-quality probes for the endocannabinoid system is essential for target validation and mechanistic studies. nih.gov

Potent and selective ligands, such as synthetic cannabinoid agonists, often serve as the structural templates for these probes. unimi.it These core structures are modified by attaching a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoactivatable group. unimi.itfrontiersin.orgnih.gov

Fluorescent Probes: A cannabinoid agonist can be linked to a fluorescent tag (e.g., Alexa Fluor 488). These probes allow for the direct visualization of cannabinoid receptors in cells and tissues using techniques like flow cytometry and microscopy. frontiersin.orgacs.org

Biotinylated Probes: Attaching a biotin molecule to a ligand allows for a two-step detection method. After the probe binds to the receptor, a fluorescently-labeled avidin (B1170675) protein (which binds strongly to biotin) is added, enabling visualization. frontiersin.org

Photoaffinity Probes: These probes contain a light-sensitive group. Upon binding to the receptor, they can be permanently cross-linked to it by exposure to UV light, allowing for receptor identification and structural studies. frontiersin.org

The development of these tools, often derived from potent synthetic agonists, is crucial for exploring the complex roles of CB1 receptors and advancing the understanding of the endocannabinoid system. nih.govfrontiersin.orgnih.gov

Q & A

Q. What are the established methods for synthesizing Levonantradol hydrochloride, and how can its structural integrity be verified during synthesis?

this compound synthesis typically involves multi-step organic reactions, including stereoselective modifications to achieve its tetracyclic phenanthridine core. Key steps may include Friedel-Crafts alkylation and chiral resolution to isolate the active enantiomer. Structural verification requires analytical techniques such as nuclear magnetic resonance (NMR) for stereochemical confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98% as per pharmacopeial standards) . Mass spectrometry (MS) and X-ray crystallography are recommended for molecular weight and crystal structure validation .

Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?

Purity analysis should employ HPLC with UV detection, using a C18 column and acetonitrile-phosphate buffer mobile phase. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) over 6 months can assess degradation products via LC-MS. For long-term storage, lyophilized formulations in amber vials at -20°C are advised to prevent photodegradation and hydrolysis .

Q. What experimental designs are appropriate for investigating Levonantradol’s mechanism of action as a CB1/CB2 receptor modulator?

Use in vitro competitive radioligand binding assays with [³H]-CP55940 to measure affinity (Ki) for CB1/CB2 receptors. Include positive controls (e.g., WIN55,212-2) and negative controls (receptor knockout cells). Functional activity can be assessed via cAMP inhibition assays in HEK293 cells expressing human CB1/CB2 receptors . Dose-response curves should span 0.1 nM–10 µM to determine EC50 values.

Advanced Research Questions

Q. How can researchers optimize Levonantradol’s pharmacokinetic profile to enhance bioavailability while minimizing central nervous system (CNS) side effects?

Employ prodrug strategies, such as esterification of the phenolic hydroxyl group, to improve lipophilicity and blood-brain barrier penetration. Evaluate bioavailability in rodent models using microdialysis for plasma and cerebrospinal fluid sampling. Compare AUC (area under the curve) metrics for parent drug vs. metabolites via tandem MS .

Q. What statistical approaches resolve contradictions in reported efficacy data between preclinical antiemetic studies and clinical trials?

Conduct meta-analyses using PRISMA guidelines to aggregate data from heterogeneous studies. Apply mixed-effects models to account for variability in species (e.g., ferrets vs. humans), dosing regimens, and endpoint definitions. Sensitivity analyses should exclude outlier studies with high risk of bias (e.g., unblinded trials) .

Q. How can in vivo models be designed to evaluate Levonantradol’s antiemetic efficacy without confounding cannabinoid-mediated psychoactivity?

Use cisplatin-induced emesis in ferrets, a gold standard for chemotherapy-induced nausea. Employ double-blind crossover designs with vehicle controls. Quantify emetic episodes via video recording and automated scoring software. To isolate peripheral effects, administer Levonantradol with a CB1 antagonist (e.g., rimonabant) .

Q. What methodologies address formulation challenges for Levonantradol in aqueous solutions due to its poor solubility?

Develop nanoemulsions using high-pressure homogenization with excipients like Labrafil® and Tween 80. Characterize particle size via dynamic light scattering (DLS) and stability via zeta potential measurements. In vivo absorption can be tested in rats using intestinal perfusion models .

Q. How can researchers differentiate Levonantradol’s activity at CB1 vs. CB2 receptors in inflammatory pain models?

Use conditional knockout mice lacking CB1 (neuronal-specific) or CB2 (immune cell-specific). Measure pain thresholds via von Frey filaments and hot-plate tests. Confirm receptor engagement with immunohistochemistry for phosphorylated ERK in dorsal root ganglia .

Methodological and Ethical Considerations

Q. What ethical guidelines govern the use of Levonantradol in studies involving human subjects or advanced animal models?

Follow IACUC (Institutional Animal Care and Use Committee) protocols for analgesia and endpoint criteria (e.g., ≤15% weight loss). For human trials, obtain IRB approval and document informed consent, emphasizing risks of cannabinoid-related dizziness or hypotension .

Q. How should researchers validate batch-to-batch consistency in this compound for regulatory submissions?

Adhere to ICH Q6A guidelines, including identity (FTIR), potency (HPLC), and impurity profiling (LC-MS). Submit three consecutive batches with ≤2% variability in dissolution rates (USP Apparatus II, 50 rpm, pH 6.8 buffer) .

Q. What strategies improve synthetic yields of Levonantradol while maintaining enantiomeric excess?

Apply Quality by Design (QbD) principles, optimizing reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Use chiral chromatography (Chiralpak® AD-H) to monitor enantiopurity ≥99% .

Q. How can cross-disciplinary approaches enhance understanding of Levonantradol’s polypharmacology?

Integrate molecular docking (AutoDock Vina) to predict off-target interactions and CRISPR-Cas9 screens to identify novel signaling pathways. Validate findings with transcriptomics (RNA-seq) in primary neurons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.